molecular formula C13H13N3O4S B2577171 N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide CAS No. 1155968-75-4

N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide

Cat. No.: B2577171
CAS No.: 1155968-75-4
M. Wt: 307.32
InChI Key: VHGHMWMNJVVKAF-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is an organic compound that features both an amino group and a nitro group attached to a benzene ring

Scientific Research Applications

N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide typically involves the reaction of 3-aminobenzylamine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Reduction: The major product is the corresponding amine, N-[(3-aminophenyl)methyl]-2-aminobenzenesulfonamide.

    Substitution: The products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is not well-documented. its effects are likely related to its ability to interact with biological molecules such as proteins and enzymes. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is unique due to the presence of both an amino group and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

IUPAC Name

N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c14-11-5-3-4-10(8-11)9-15-21(19,20)13-7-2-1-6-12(13)16(17)18/h1-8,15H,9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGHMWMNJVVKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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